Altiratinib

Catalog No.
S549079
CAS No.
1345847-93-9
M.F
C26H21F3N4O4
M. Wt
510.46
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Altiratinib

CAS Number

1345847-93-9

Product Name

Altiratinib

IUPAC Name

1-N'-[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]oxy-2,5-difluorophenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C26H21F3N4O4

Molecular Weight

510.46

InChI

InChI=1S/C26H21F3N4O4/c27-15-3-5-16(6-4-15)31-24(35)26(8-9-26)25(36)32-20-12-19(29)21(13-18(20)28)37-17-7-10-30-22(11-17)33-23(34)14-1-2-14/h3-7,10-14H,1-2,8-9H2,(H,31,35)(H,32,36)(H,30,33,34)

InChI Key

GNNDEPIMDAZHRQ-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

DCC2701; DCC 2701; DCC-2701; DP 5164; DP5164; DP-5164; Altiratinib.

Description

The exact mass of the compound Altiratinib is 510.15149 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Altiratinib, also known as TAS-6417, is a small-molecule inhibitor that targets specific tyrosine kinases (TKIs) []. It was developed by Taiho Pharmaceutical Co., Ltd. and is currently under investigation for its potential in treating various cancers []. The significance of Altiratinib lies in its ability to target specific signaling pathways involved in tumor growth and progression, offering a promising avenue for cancer therapy.


Molecular Structure Analysis

Altiratinib possesses a complex heterocyclic structure containing several key features:

  • Quinazoline core: This core ring system forms the backbone of the molecule and is known to be present in many other TKIs [].
  • Fluorine substituent: The presence of a fluorine atom on the quinazoline ring can enhance the molecule's binding affinity to target proteins [].
  • Amide linkage: An amide bond connects the quinazoline core to a substituted piperazine group, contributing to the overall shape and potentially influencing interactions with target proteins [].

The specific arrangement of these features is crucial for Altiratinib's interaction with its target TKIs.


Physical And Chemical Properties Analysis

Limited data exists on the specific physical and chemical properties of Altiratinib. Information on melting point, boiling point, and solubility is not readily available in scientific literature.

Altiratinib acts as a TKI, specifically targeting enzymes known as fibroblast growth factor receptors (FGFRs) []. FGFRs play a crucial role in cell growth, proliferation, and angiogenesis (blood vessel formation) []. By inhibiting these receptors, Altiratinib disrupts these essential processes in cancer cells, potentially leading to tumor shrinkage and halting cancer progression [].

Targeting Multiple RTKs

Altiratinib is classified as a multi-targeted inhibitor because it can block the activity of three key RTKs:

  • MET: This enzyme is involved in promoting tumor cell growth, survival, and invasion. Mutations or amplifications in the MET gene have been linked to the development of several cancers, including lung cancer, gastric cancer, and liver cancer [].
  • VEGFR2: This receptor plays a role in angiogenesis, the formation of new blood vessels that tumors need to grow. Blocking VEGFR2 can help starve tumors of oxygen and nutrients [].
  • TIE2: This receptor is essential for the development and maintenance of blood vessel walls. Inhibiting TIE2 may have anti-angiogenic effects and could also impact the function of lymphatic vessels, which are involved in tumor drainage [].

By targeting these multiple RTKs, Altiratinib has the potential to disrupt different aspects of cancer progression.

Areas of Investigation

Current scientific research on Altiratinib is focused on several key areas:

  • Clinical trials: Altiratinib is being evaluated in clinical trials for the treatment of various cancers, including non-small cell lung cancer (NSCLC), medullary thyroid cancer, and gastrointestinal stromal tumors (GIST) []. These trials aim to assess the drug's efficacy, safety, and optimal dosing regimen in different patient populations.
  • Combination therapies: Researchers are investigating the potential benefits of combining Altiratinib with other cancer therapies, such as chemotherapy or immunotherapy. This approach may lead to more effective treatment strategies by targeting different aspects of cancer cells.
  • Resistance mechanisms: As with many targeted therapies, cancer cells can develop resistance to Altiratinib over time. Research is ongoing to understand the mechanisms of resistance and develop strategies to overcome them [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.3

Exact Mass

510.15149

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Altiratinib

Dates

Modify: 2023-08-15
1: Kwon Y, Smith BD, Zhou Y, Kaufman MD, Godwin AK. Effective inhibition of c-MET-mediated signaling, growth and migration of ovarian cancer cells is influenced by the ovarian tissue microenvironment. Oncogene. 2015 Jan 8;34(2):144-53. doi: 10.1038/onc.2013.539. Epub 2013 Dec 23. PubMed PMID: 24362531; PubMed Central PMCID: PMC4067476.

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